molecular formula C25H35N3O4S B2927723 2-methoxy-4,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946342-73-0

2-methoxy-4,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2927723
CAS No.: 946342-73-0
M. Wt: 473.63
InChI Key: KWVVUTUMVXKQGC-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This complex compound features a benzenesulfonamide scaffold linked to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety via a morpholinoethyl chain, a structural motif seen in various biologically active molecules. The benzenesulfonamide group is a privileged structure in pharmaceutical design, known for its ability to act as an effective enzyme inhibitor, particularly against carbonic anhydrases and various kinases. The integration of the tetrahydroquinoline and morpholine rings suggests potential for enhanced bioavailability and membrane permeability. Researchers are exploring this compound and its analogs as potential lead candidates for the development of novel therapeutic agents, with particular focus on oncology and targeted cancer therapies. Its mechanism of action is hypothesized to involve the modulation of key cellular signaling pathways, potentially through kinase inhibition or other protein-target interactions. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling instructions.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4S/c1-18-14-24(31-4)25(15-19(18)2)33(29,30)26-17-23(28-10-12-32-13-11-28)21-7-8-22-20(16-21)6-5-9-27(22)3/h7-8,14-16,23,26H,5-6,9-13,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVUTUMVXKQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Sulfonamide Derivatives

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They have been widely studied for their biological activity, particularly in the fields of antimicrobial and antitumor research. The biological activities of sulfonamides can be attributed to their ability to inhibit specific enzymes and pathways crucial for microbial growth and proliferation.

  • Antimicrobial Activity :
    • Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folate. By inhibiting this enzyme, sulfonamides prevent bacteria from synthesizing essential nucleic acids and amino acids, leading to bacterial cell death.
  • Antitumor Activity :
    • Certain sulfonamide derivatives have shown promise in cancer therapy by targeting metabolic pathways involved in cell proliferation. They may interfere with DNA synthesis and repair mechanisms, thus inhibiting tumor growth.

Chemical Structure and Properties

The compound is a complex sulfonamide derivative featuring:

  • A methoxy group at position 2.
  • Dimethyl groups at positions 4 and 5.
  • A morpholinoethyl side chain linked to a tetrahydroquinoline moiety.

This structural complexity may influence its lipophilicity, solubility, and overall biological activity.

Potential Biological Activities

  • Antimicrobial Properties :
    • Given its sulfonamide backbone, this compound may exhibit antimicrobial properties similar to traditional sulfonamides. Testing against various bacterial strains would be essential to establish its efficacy.
  • CNS Activity :
    • The presence of a tetrahydroquinoline structure suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
  • Anticancer Effects :
    • The morpholinoethyl side chain may enhance interaction with specific cellular targets involved in cancer pathways. Investigating its effects on cancer cell lines could provide insights into its potential as an anticancer agent.

Research Findings and Case Studies

While specific studies on this compound are lacking, related research on similar sulfonamide derivatives provides valuable insights:

CompoundBiological ActivityReference
SulfamethoxazoleAntibacterial
SulfadiazineAntimicrobial
N-(4-Methylphenyl)-N'-(1-methyl-1H-tetrazol-5-yl)ureaAntitumor

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The compound shares structural features with benzenesulfonamide-based kinase inhibitors (e.g., dabrafenib) and tetrahydroquinoline-containing compounds (e.g., chloroquine). Key differences include:

  • Morpholinoethyl vs.
  • Substitution Pattern : The 2-methoxy-4,5-dimethylbenzene core is distinct from simpler sulfonamide derivatives, possibly modulating steric interactions with target proteins.

Pharmacological Profile Hypotheses (Based on Structural Analogues)

Property Target Compound Dabrafenib Chloroquine
Molecular Weight (g/mol) ~550* 519.6 319.9
LogP ~3.5* 3.2 4.7
Target Hypothetical kinase BRAF kinase Hemozoin (antimalarial)
Solubility Moderate* Low High

*Estimated values based on structural features.

Physicochemical Properties

  • Hydrogen Bond Acceptors : 7 (sulfonamide oxygen, methoxy, morpholine oxygen).
  • Rotatable Bonds : 8, suggesting moderate conformational flexibility.

Research Findings and Challenges

Limitations of Available Evidence

discusses food-derived carcinogens unrelated to sulfonamides or tetrahydroquinolines . Further studies requiring experimental validation include:

  • Target Affinity Assays : Kinase panel screening.
  • ADME Studies : Bioavailability, metabolic stability.
  • Toxicology Profiling : Ames test, in vivo toxicity.

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